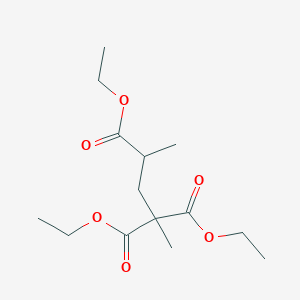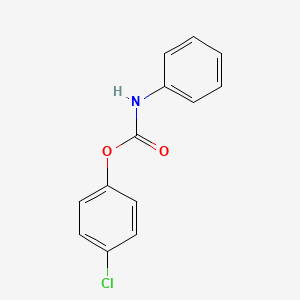
5-Methyl-1-hepten-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-hepten-4-ol: is an organic compound with the molecular formula C8H16O and a molecular weight of 128.2120 g/mol . It is also known by other names such as 1-Hepten-4-ol, 5-methyl- . This compound is characterized by the presence of a hydroxyl group (-OH) attached to a heptene chain with a methyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-hepten-4-ol can be achieved through various methods. One common approach involves the reaction of isobutene, formaldehyde, and acetone under specific conditions of 250°C and 30 MPa . This reaction yields the desired compound through a series of steps involving the formation of intermediate products.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled environments is crucial in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1-hepten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of or .
Aplicaciones Científicas De Investigación
5-Methyl-1-hepten-4-ol finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-hepten-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-Methyl-5-hepten-2-ol (Sulcatol): Similar structure with a hydroxyl group at a different position.
4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)- (Lavandulol): Contains a similar carbon chain with different functional groups.
Uniqueness: 5-Methyl-1-hepten-4-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its reactivity and applications are influenced by the position of the hydroxyl and methyl groups, making it valuable in various research and industrial contexts.
Propiedades
Número CAS |
99328-46-8 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
5-methylhept-1-en-4-ol |
InChI |
InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h4,7-9H,1,5-6H2,2-3H3 |
Clave InChI |
MQPXBYVFQKTJJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)
![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)

![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)




![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
